Product packaging for Dipotassium tin hexahydroxide(Cat. No.:CAS No. 12027-61-1)

Dipotassium tin hexahydroxide

Cat. No.: B087705
CAS No.: 12027-61-1
M. Wt: 298.95 g/mol
InChI Key: ZUFKAIWKUPVIAM-UHFFFAOYSA-H
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Description

Overview of Hexahydroxostannate(IV) Coordination Complexes

The hexahydroxostannate(IV) ion, [Sn(OH)₆]²⁻, is a classic example of an octahedral coordination complex. In this complex, the central tin atom is in the +4 oxidation state and is coordinated to six hydroxide (B78521) ligands. kemiworkschem.com These complexes are typically formed in alkaline solutions by dissolving tin(IV) oxide or metallic tin in a strong base, such as sodium hydroxide or potassium hydroxide. kemiworkschem.comwikipedia.org The anion is an octahedral coordination complex, a common geometry for stannates, including the hexachlorostannate anion [SnCl₆]²⁻. kemiworkschem.com The average Sn-O bond distance in the hexahydroxostannate(IV) anion is approximately 2.071 Å. kemiworkschem.com

Alkali metal hexahydroxostannates are salts containing the [Sn(OH)₆]²⁻ anion and alkali metal cations, such as Na⁺ or K⁺. For instance, sodium stannate is more formally known as sodium hexahydroxostannate(IV), with the chemical formula Na₂[Sn(OH)₆]. wikipedia.org Similarly, the subject of this article, dipotassium (B57713) tin hexahydroxide, has the formula K₂[Sn(OH)₆]. In older literature, these compounds were sometimes represented with the simpler oxyanion SnO₃²⁻, for example, Na₂SnO₃·3H₂O for sodium stannate. kemiworkschem.comwikipedia.org However, the hexahydroxo complex is the more accurate representation of the structure in the solid state and in aqueous solution.

The stability and solubility of alkali metal hexahydroxostannates in alkaline solutions make them important in various industrial applications. For example, their high solubility allows for faster plating rates in alkaline tin plating processes.

Historical Development and Theoretical Frameworks in Tin(IV) Hydroxo Chemistry

The study of tin compounds, including its oxides and hydroxides, dates back to the 18th century. Early chemists like Macquer in 1758 investigated the chemistry of tin oxides. researchgate.net The development of tin(IV) hydroxo chemistry is intertwined with the broader understanding of coordination chemistry and the nature of metal hydroxo complexes.

Historically, the exact nature of what was termed "stannic acid" was a subject of debate. The acid hydrolysis of alkaline stannate salts was one of the four major techniques for producing tin oxides, as identified in chemistry textbooks from the 18th and 19th centuries. researchgate.net This indicates an early awareness of the interplay between alkaline stannates and their acidic counterparts.

The modern understanding of tin(IV) hydroxo chemistry is grounded in Lewis acid-base theory. The Sn⁴⁺ ion acts as a Lewis acid, accepting electron pairs from the hydroxide ions (Lewis bases) to form the stable hexahydroxostannate(IV) coordination complex. wordpress.com The formation of such complexes is a key feature of the aqueous chemistry of tin(IV) under alkaline conditions.

Significant discrepancies have existed in the published thermodynamic data for Sn(IV) dioxides and hydroxy complexes. murdoch.edu.au Recent critical assessments have aimed to resolve these differences, which can be as large as nine orders of magnitude for certain equilibrium constants. murdoch.edu.au These re-evaluations are crucial for accurately modeling the behavior of tin(IV) in aqueous systems and underscore the ongoing refinement of the theoretical framework for tin(IV) hydroxo chemistry.

Research Trajectories and Academic Significance of Dipotassium Tin Hexahydroxide within Inorganic Chemistry

This compound, K₂[Sn(OH)₆], also referred to as potassium stannate trihydrate, serves as a significant compound in the field of inorganic chemistry, both for fundamental research and practical applications. mubychem.com Its academic significance stems from its role as a model compound for studying hexahydroxometallate structures and their properties.

One major area of research has been the precise determination of its crystal structure. Studies have confirmed that K₂[Sn(OH)₆] possesses a crystal structure with the space group R-3:H. nih.gov This detailed structural information provides a basis for understanding its physical and chemical properties.

Another important research trajectory involves the thermal decomposition of hexahydroxostannates. Differential thermal analysis of this compound reveals distinct stages of decomposition, including the loss of adsorbed water at lower temperatures, dehydroxylation to form potassium stannate (K₂SnO₃) at intermediate temperatures (280–290°C), and finally the crystallization of tin(IV) oxide (SnO₂) at higher temperatures (700–800°C). The study of the thermal decomposition of related compounds, such as alkaline earth metal hexahydroxostannates(IV) (e.g., MSn(OH)₆ where M = Mg, Ca, Sr), provides comparative insights into the stability and decomposition pathways of these materials. researchgate.net

Furthermore, research has focused on optimizing the synthesis of high-purity this compound, which is critical for applications in areas like radiochemistry. The synthesis typically involves the alkaline hydrolysis of a tin(IV) precursor, such as tin(IV) chloride, in the presence of excess potassium hydroxide. Key parameters that are controlled during synthesis include pH (maintained above 12), temperature (typically 60-80°C), and stoichiometry.

The compound's role as a precursor for other materials is also of academic interest. For example, the controlled thermal decomposition of hexahydroxostannates can be used to produce nanocrystalline metal stannates (MSnO₃) and tin dioxide (SnO₂). researchgate.net

Interactive Data Table: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemTrigonal nih.gov
Space GroupR-3:H nih.gov
Space Group Number148 nih.gov
a (Å)6.541 nih.gov
b (Å)6.541 nih.gov
c (Å)12.813 nih.gov
α (°)90 nih.gov
β (°)90 nih.gov
γ (°)120 nih.gov
Z3 nih.gov

Interactive Data Table: Thermal Decomposition Profile of this compound

Temperature Range (°C)EventProduct(s)Reference
60–90Endothermic Peak (Loss of adsorbed water)-
280–290Endothermic Peak (Dehydroxylation)K₂SnO₃
700–800Exothermic Peak (Crystallization)SnO₂

Conventional Synthetic Approaches

Conventional methods for synthesizing this compound are well-established and commonly employed in laboratory settings. These approaches typically involve the reaction of tin precursors with potassium hydroxide under specific conditions.

Reaction of Tin(IV) Precursors with Potassium Hydroxide

A common and widely documented laboratory method for preparing this compound involves the alkaline hydrolysis of tin(IV) precursors. This is achieved by reacting a tin(IV) compound with an excess of potassium hydroxide.

Utilizing Tin Tetrachloride as a Reactant

One of the primary methods involves the use of tin tetrachloride (SnCl₄) as the tin(IV) precursor. The synthesis is a two-step process:

Precipitation of Tin(IV) Hydroxide: Tin tetrachloride is added to a dilute sodium hydroxide (NaOH) solution with a pH between 8 and 9. This results in the formation of a gelatinous precipitate of tin(IV) hydroxide, Sn(OH)₄.

Dissolution in Potassium Hydroxide: The Sn(OH)₄ precipitate is then washed and dissolved in a 1M potassium hydroxide (KOH) solution, which has a pH of 13-14. This step forms a solution of this compound.

Crystallization: To induce the precipitation of K₂Sn(OH)₆ crystals, ethanol (B145695) is added to the solution to reduce its solubility.

Critical parameters for this synthesis include maintaining a pH above 12 to stabilize the hexahydroxostannate(IV) ion and controlling the temperature between 60–80°C to prevent the precipitation of tin oxide/hydroxide. An excess of KOH is necessary to ensure complete ligand coordination. The final product is typically isolated by vacuum filtration and washed with ethanol.

Employing Tin(IV) Oxide in Alkaline Media

Another conventional approach utilizes tin(IV) oxide (SnO₂) as the starting material. In a typical procedure, a 10–20% (w/w) potassium hydroxide solution is heated to a temperature range of 60–80°C. Powdered SnO₂ is then gradually added to the heated alkaline solution. The mixture is stirred for several hours until the oxide completely dissolves, resulting in a clear solution. To ensure the stability of the hydroxystannate ion and prevent its hydrolysis, an excess of KOH is used to maintain a pH greater than 13. The this compound is then recovered by cooling the solution to approximately 5°C, which induces crystallization. The resulting white crystalline product is then isolated via vacuum filtration.

Dissolution of Elemental Tin in Hot Aqueous Potassium Hydroxide Solutions

This compound can also be prepared by the direct reaction of elemental tin with a hot aqueous solution of potassium hydroxide. In one documented method, tin flower (a fine powder of metallic tin) is reacted with potassium hydroxide in a closed reactor. google.com The reaction is carried out under pressure with the introduction of oxygen. The temperature is elevated to facilitate the dissolution and oxidation of the tin. The resulting suspension contains the desired product, which can then be isolated. google.com

Neutralization of Metastannic Acid with Potassium Hydroxide

The neutralization of metastannic acid (H₂SnO₃) with potassium hydroxide represents another synthetic route. Metastannic acid is first generated, often by the reaction of tin with concentrated nitric acid. google.com The resulting β-stannic acid is then reacted with potassium hydroxide. google.comcobalt-nickel.net This neutralization reaction produces a potassium stannate solution. cobalt-nickel.net The this compound product is then obtained through precipitation, followed by evaporation and crystallization. cobalt-nickel.net One variation of this method involves the co-melting of β-stannic acid and potassium hydroxide at high temperatures (240-280°C) for an extended period (8-12 hours). google.com After cooling, the solidified mass is dissolved in water, filtered, and then concentrated by evaporation to yield crystalline potassium stannate. google.com

Advanced Synthetic Strategies

Beyond conventional laboratory methods, advanced synthetic strategies have been developed, particularly for industrial-scale production, focusing on efficiency and product purity. One such patented method involves an electrolytic process utilizing anion-exchange membranes.

In this industrial-scale method, the setup includes:

Anode: Pure tin plates.

Cathode: Stainless steel plates.

Membrane: An anion-exchange membrane separates the anode and cathode compartments.

Electrolyte: A 10–20% potassium hydroxide solution.

During electrolysis, the tin anode is consumed, and the process is controlled to produce high-purity this compound.

Interactive Data Tables

Table 1: Synthesis Parameters for Conventional Methods

Synthetic MethodTin PrecursorReagentsTemperature (°C)Key Conditions
Reaction with KOHTin Tetrachloride (SnCl₄)NaOH, KOH, Ethanol60 - 80pH > 12, Excess KOH
Reaction with KOHTin(IV) Oxide (SnO₂)KOH60 - 80pH > 13, Excess KOH
Dissolution of Elemental TinElemental Tin (Sn)KOH, O₂ElevatedPressurized reactor
Neutralization of Metastannic AcidMetastannic Acid (H₂SnO₃)KOH, Nitric Acid (for H₂SnO₃ prep)240 - 280 (co-melting)High temperature co-melting

Hydrothermal Synthesis Techniques (Comparative analysis with other hexahydroxostannates)

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. ias.ac.inresearchgate.net This technique is particularly advantageous for synthesizing complex oxides and hydroxides, as it allows for precise control over particle size, morphology, and crystallinity directly in a single step, often at lower energy consumption than traditional solid-state methods. researchgate.net

In the context of hexahydroxostannates, hydrothermal techniques have been successfully employed to create highly crystalline nanoparticles. For instance, the hydrothermal synthesis of other metal hexahydroxostannates, such as MgSn(OH)₆, CaSn(OH)₆, and SrSn(OH)₆, has been demonstrated to yield nanoparticles with well-defined morphologies like cubes and nanorods by adjusting reaction parameters. researchgate.net This control over morphology is a key advantage of the hydrothermal process. researchgate.net While specific hydrothermal protocols for this compound are less detailed in readily available literature, the principles from related compounds are directly applicable. The synthesis would involve reacting a tin source and potassium hydroxide in a sealed vessel (autoclave) at elevated temperatures.

Comparative Analysis with other Hexahydroxostannates:

Magnesium Hexahydroxostannate (MgSn(OH)₆) : Hydrothermal synthesis can produce highly crystalline cubic and polyhedral nanoparticles of MgSn(OH)₆. researchgate.net

Strontium Hexahydroxostannate (SrSn(OH)₆) : Nanorod-shaped particles of hexagonal SrSn(OH)₆ have been synthesized via a one-step hydrothermal process. researchgate.net

Calcium Hexahydroxostannate (CaSn(OH)₃) : Perovskite-structured CaSnO₃ micro- and nanocubes can be rationally synthesized using hydrothermal methods, with size control achieved by varying surfactant concentration. researchgate.net

The ability to produce nanostructured materials with specific shapes and sizes for these related compounds highlights the potential of hydrothermal synthesis for producing tailored this compound particles for advanced applications. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6K2O6Sn B087705 Dipotassium tin hexahydroxide CAS No. 12027-61-1

Properties

IUPAC Name

dipotassium;tin(4+);hexahydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2K.6H2O.Sn/h;;6*1H2;/q2*+1;;;;;;;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFKAIWKUPVIAM-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6K2O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)-
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CAS No.

12027-61-1
Record name Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)-
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Record name Stannate (Sn(OH)62-), potassium (1:2), (OC-6-11)-
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Record name Dipotassium tin hexahydroxide
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Purification and Isolation Protocols

Recrystallization from Aqueous Solutions for Enhanced Purity

Recrystallization is a primary technique for enhancing the purity of the synthesized K₂Sn(OH)₆. This method leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

The process for dipotassium tin hexahydroxide typically involves dissolving the crude product in hot water to create a saturated solution. As the solution cools, the solubility of K₂Sn(OH)₆ decreases, leading to the formation of purified crystals, while impurities tend to remain dissolved in the mother liquor.

An important factor in the recrystallization of this compound is its solubility behavior in the presence of potassium hydroxide (B78521). The solubility of K₂Sn(OH)₆ in water decreases as the concentration of KOH increases. researchgate.net This property can be exploited during purification.

Structural Elucidation and Crystallographic Analysis of Dipotassium Tin Hexahydroxide

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray investigation of potassium hydroxostannate(IV), K₂[Sn(OH)₆], has established that it crystallizes in the rhombohedral crystal system. researchgate.net The specific space group was determined to be R-3. researchgate.net This space group imposes specific symmetry constraints on the arrangement of atoms within the unit cell.

Crystallographic Parameter Value
Crystal SystemRhombohedral
Space GroupR-3

The structure of dipotassium (B57713) tin hexahydroxide is characterized by the presence of discrete [Sn(OH)₆]²⁻ anions and potassium (K⁺) cations. The tin atom lies at the center of a coordination polyhedron defined by the surrounding hydroxide (B78521) ligands.

The tin (Sn) atom is coordinated by six hydroxide (OH⁻) groups, resulting in the formation of the complex anion [Sn(OH)₆]²⁻. researchgate.net The spatial arrangement of the six oxygen atoms around the central tin atom defines a slightly distorted octahedral geometry. researchgate.net This octahedral coordination is a common structural feature for hexahydroxostannate(IV) compounds. wikipedia.org

In the [Sn(OH)₆]²⁻ octahedron, the tin-oxygen (Sn-O) bond distances are a key structural parameter. Studies have shown a uniform Sn-O bond length of 2.068(1) Å. researchgate.net This value is consistent with the average Sn-O bond distances observed in similar hexahydroxostannate(IV) anions, such as in sodium stannate, where the average is approximately 2.071 Å. wikipedia.orgatamanchemicals.com The O-Sn-O bond angles deviate slightly from the ideal 90° of a perfect octahedron, indicating a minor distortion in the coordination polyhedron. researchgate.net

Parameter Value (Å)
Sn-O Bond Distance2.068(1)

The hydroxide ligands of the [Sn(OH)₆]²⁻ anions are involved in an extensive network of intermolecular hydrogen bonds. Specifically, the hydrogen atom of one hydroxide group forms a hydrogen bond with an oxygen atom of an adjacent hydroxide group (O-H⋯O). The length of this O-H⋯O hydrogen bond has been determined to be 2.894(2) Å. researchgate.net These hydrogen bonds link the complex [Sn(OH)₆]²⁻ anions, contributing significantly to the stability and cohesion of the crystal lattice. researchgate.net

Interaction Type Atoms Involved Distance (Å)
Hydrogen BondO-H⋯O2.894(2)

Investigation of Intermolecular Interactions

Powder X-ray Diffraction (XRD) Analysis of Polycrystalline Samples

Powder X-ray diffraction (XRD) analysis is a fundamental technique for characterizing the crystalline structure of polycrystalline materials. For dipotassium tin hexahydroxide (K₂[Sn(OH)₆]), powder XRD studies confirm its crystalline nature and provide essential data regarding its lattice parameters and crystal system.

Analyses of the powder diffraction pattern for K₂[Sn(OH)₆] have successfully indexed the material, revealing a rhombohedral crystal structure belonging to the space group R3̅. researchgate.netresearchgate.netaflow.org More detailed single-crystal X-ray investigations corroborate these findings, providing precise lattice parameters. In a hexagonal setting, the unit cell parameters for K₂[Sn(OH)₆] have been determined to be a = 6.541(1) Å and c = 12.813(4) Å, with a c/a ratio of 1.959. researchgate.net Another study reports similar values of a = 6.545(1) Å and c = 12.808(3) Å. researchgate.net The structure consists of slightly distorted [Sn(OH)₆]²⁻ octahedral anions linked by O-H···O hydrogen bonds. researchgate.net The tin atom is octahedrally coordinated to six oxygen atoms, with Sn-O bond lengths measured at approximately 2.068(1) Å researchgate.net to 2.11 Å. materialsproject.org

Table 1: Crystallographic Data for this compound (K₂[Sn(OH)₆])
ParameterValueReference
Crystal SystemTrigonal materialsproject.org
Space GroupR3̅ (No. 148) researchgate.netmaterialsproject.org
Lattice Parameters (Hexagonal Setting)
a6.541(1) Å researchgate.net
c12.813(4) Å researchgate.net
c/a ratio1.959 researchgate.net
Volume490.56 ų materialsproject.org
Formula Units (Z)3 researchgate.net
Bond Distances
Sn-O2.068(1) Å - 2.11 Å researchgate.netmaterialsproject.org
O-H···O Hydrogen Bond2.894(2) Å researchgate.net

Comparative Structural Investigations with Related Compounds

Structural Isotypism with Potassium Hexaamidostannate(IV) (K₂[Sn(NH₂)₆])

This compound is isotypic with its amido analogue, potassium hexaamidostannate(IV) (K₂[Sn(NH₂)₆]). researchgate.net Isotypic compounds are those that share the same crystal structure type, meaning the atoms are arranged in a similar geometric pattern, even though the specific elements differ. K₂[Sn(NH₂)₆] can be synthesized via the ammonolysis of tetraphenyl tin in liquid ammonia (B1221849) in the presence of potassium amide (KNH₂). researchgate.net This structural similarity implies that the replacement of the hydroxide (OH⁻) ligands with isoelectronic amide (NH₂⁻) ligands does not fundamentally alter the packing of the complex anions and the potassium cations in the crystal lattice. Both compounds feature discrete [SnX₆]²⁻ (where X = OH or NH₂) octahedra, with the potassium ions situated between these anions, providing charge balance. The determination that K₂[Sn(NH₂)₆] is isostructural with K₂[Sn(OH)₆] highlights the predictable structural chemistry based on ligand similarity.

Comparison with Other Alkali Metal Hexahydroxostannates (e.g., Li₂Sn(OH)₆, Na₂Sn(OH)₆)

Disodium tin hexahydroxide (Na₂[Sn(OH)₆]) crystallizes in the same rhombohedral space group as the potassium salt (R3̅). researchgate.net Its lattice parameters in a hexagonal setting are a = 5.951(1) Å and c = 14.191(2) Å. researchgate.net Despite sharing the same space group, Na₂[Sn(OH)₆] and K₂[Sn(OH)₆] are not isotypic. researchgate.net The structure of Na₂[Sn(OH)₆] is described as a superstructure of the Cadmium Iodide (CdI₂) type, with a hexagonal close-packed (hcp) arrangement of oxygen atoms where Na⁺ and Sn⁴⁺ ions occupy octahedral interstices. researchgate.net In contrast, the larger K⁺ ions in K₂[Sn(OH)₆] are displaced from the ideal octahedral sites to achieve a nine-coordinate geometry with respect to oxygen, a configuration stabilized by O-H···O hydrogen bonds. researchgate.net

Dilithium tin hexahydroxide (Li₂[Sn(OH)₆]) presents a completely different crystal structure. It crystallizes in the monoclinic system with the space group P2₁/n. researchgate.netresearchgate.netresearchgate.net In this structure, the tin atom is also octahedrally coordinated by six hydroxide groups. However, the much smaller lithium ion is tetrahedrally coordinated by oxygen atoms. researchgate.netresearchgate.netresearchgate.net These LiO₄ tetrahedra share corners and edges with the adjacent Sn(OH)₆ octahedra, and the framework is further stabilized by hydrogen bonding between the hydroxide groups. researchgate.netresearchgate.net

Table 2: Comparative Crystallographic Data of Alkali Metal Hexahydroxostannates
CompoundLi₂[Sn(OH)₆]Na₂[Sn(OH)₆]K₂[Sn(OH)₆]
Crystal System MonoclinicTrigonal (Rhombohedral)Trigonal (Rhombohedral)
Space Group P2₁/nR3̅R3̅
Lattice Parameters (Å) a = 5.437(1) b = 8.169(2) c = 5.419(1) β = 112.29(3)°a = 5.951(1) c = 14.191(2)a = 6.541(1) c = 12.813(4)
Alkali Metal Coordination Tetrahedral (4-coordinate)Octahedral (6-coordinate)9-coordinate
Reference researchgate.net researchgate.net researchgate.net

Spectroscopic Characterization and Vibrational Dynamics

Infrared (IR) Spectroscopy

Infrared spectroscopy serves as a powerful tool for probing the vibrational modes of the hexahydroxostannate(IV) anion, [Sn(OH)₆]²⁻, and confirming the presence of specific chemical linkages.

Assignment of Fundamental Vibrational Modes of the [Sn(OH)₆]²⁻ Anion

The IR spectrum of dipotassium (B57713) tin hexahydroxide is characterized by absorption bands corresponding to the fundamental vibrational modes of the octahedral [Sn(OH)₆]²⁻ anion. These modes primarily involve the stretching and bending of the O-H and Sn-O bonds. The key vibrational modes are the O-H stretching, Sn-O-H bending, and Sn-O stretching.

The high-frequency region of the spectrum is dominated by the O-H stretching vibrations, denoted as ν(OH). These typically appear as a broad band, indicative of hydrogen bonding within the crystal structure. For related tin hydroxide (B78521) compounds, this band is observed around 3375 cm⁻¹ nih.gov.

The Sn-O-H bending modes, or deformations (δ(SnOH)), are found at lower frequencies. In similar tin-based hydroxides, these bands have been identified at approximately 1228 cm⁻¹ and 1079 cm⁻¹ nih.gov. The presence of multiple bands in this region can be attributed to the complex vibrational couplings within the anion.

The low-frequency region contains the Sn-O stretching modes (ν(SnO)), which are crucial for characterizing the tin-oxygen framework of the anion. These vibrations are typically observed in the range of 490–549 cm⁻¹ nih.gov. The assignment of these fundamental modes provides direct insight into the molecular structure and bonding within the hexahydroxostannate(IV) complex.

Table 1: Fundamental Vibrational Modes of the [Sn(OH)₆]²⁻ Anion (Representative Data)

Vibrational Mode Description Typical Wavenumber (cm⁻¹)
ν(OH) O-H Stretching ~3375
δ(SnOH) Sn-O-H Bending/Deformation ~1228, ~1079

Spectroscopic Confirmation of Sn-O Linkages

The definitive spectroscopic evidence for the formation of Sn-O linkages in the [Sn(OH)₆]²⁻ anion comes from the observation of the ν(SnO) vibrational modes in the IR spectrum. The absorption bands located in the 490–549 cm⁻¹ range are characteristic of the stretching vibrations between the central tin atom and the oxygen atoms of the six hydroxide ligands nih.gov. The energy of these vibrations is a function of the Sn-O bond strength and the octahedral geometry of the complex. The presence and position of these bands unequivocally confirm the covalent bonding between tin and oxygen, which is fundamental to the structure of the hexahydroxostannate(IV) anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local atomic environments of tin, potassium, and hydrogen (via deuterium (B1214612) substitution) in dipotassium tin hexahydroxide.

¹¹⁹Sn NMR Studies for Local Tin Environments

¹¹⁹Sn NMR is a highly effective technique for probing the coordination environment of the tin atom. Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly used due to its slightly higher sensitivity and natural abundance huji.ac.il. The chemical shift (δ) of ¹¹⁹Sn is extremely sensitive to the coordination number and the nature of the substituents attached to the tin atom rsc.org.

For tin(IV) compounds, the ¹¹⁹Sn chemical shift values are indicative of the coordination geometry. Six-coordinate tin complexes, such as the octahedral [Sn(OH)₆]²⁻ anion, are known to resonate in a specific upfield region of the spectrum. The chemical shifts for these species typically fall within the range of -210 to -400 ppm rsc.org. This characteristic chemical shift range serves as a diagnostic tool to confirm the six-coordinate, octahedral environment of the tin atom in this compound.

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Tin(IV) Compounds by Coordination Number

Coordination Number Geometry Typical Chemical Shift (δ) Range (ppm)
4 Tetrahedral +200 to -60
5 Trigonal Bipyramidal / Square Pyramidal -90 to -190

³⁹K NMR Investigations

³⁹K NMR spectroscopy provides insights into the local environment of the potassium ions in the solid state. Although ³⁹K is a quadrupolar nucleus (spin 3/2) with low sensitivity, studies at high magnetic fields have shown its utility in materials characterization nih.govacs.org. The ³⁹K NMR spectrum is sensitive to both the chemical shift and the nuclear quadrupolar interaction, which is influenced by the symmetry of the electric field gradient around the potassium nucleus nih.govresearchgate.nethuji.ac.il.

In a crystalline solid like this compound, the ³⁹K NMR spectrum can be used to determine the number of distinct potassium sites and the degree of symmetry of these sites. A more symmetric environment around the K⁺ ion results in a narrower signal, while a less symmetric site leads to broader lines due to stronger quadrupolar effects huji.ac.il. High-field ³⁹K solid-state NMR can therefore be used to probe the crystallographic environment of the potassium counter-ions that balance the charge of the [Sn(OH)₆]²⁻ anions.

Deuterium (²H) NMR for Hydroxide Group Dynamics

Deuterium (²H) NMR is a powerful technique for studying the dynamics of specific molecular groups. To investigate the motional dynamics of the hydroxide groups in K₂[Sn(OH)₆], the protons can be replaced with deuterium (²H or D) to create K₂[Sn(OD)₆]. ²H is a spin-1 nucleus, and its solid-state NMR lineshape is dominated by the interaction of its nuclear quadrupole moment with the local electric field gradient wikipedia.org.

The ²H NMR spectrum is highly sensitive to the orientation and motion of the O-D bond wikipedia.org. In a static solid, a rigid O-D group gives a characteristic Pake doublet powder pattern. If the hydroxide groups undergo motional processes, such as reorientation or libration, on a timescale comparable to the inverse of the quadrupolar interaction, the ²H NMR lineshape will change dramatically wikipedia.org. By analyzing the temperature dependence of the ²H NMR spectra of K₂[Sn(OD)₆], it is possible to characterize the type of motion (e.g., two-site jumps, rotation) and determine the activation energy for these dynamic processes. This provides a detailed picture of the hydroxide group dynamics within the crystal lattice.

Mössbauer Spectroscopy for Tin Oxidation State and Environment

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and local chemical environment of tin atoms in a compound. In the case of this compound, the Mössbauer spectrum is characterized by a single resonance line with an isomer shift close to 0.0 mm/s relative to a BaSnO₃ source. This near-zero isomer shift is a definitive indicator of tin being in the +4 oxidation state (Sn(IV)).

The spectrum for K₂[Sn(OH)₆] typically exhibits no significant quadrupole splitting. This lack of splitting indicates that the electric field gradient at the tin nucleus is essentially zero. Such a symmetric environment is consistent with the known crystal structure of this compound, where the tin atom is octahedrally coordinated to six hydroxide ligands, forming a highly symmetrical [Sn(OH)₆]²⁻ anion. The even distribution of the six identical ligands around the central tin atom results in a cubic symmetry of the electron charge distribution, thus preventing quadrupole splitting.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in understanding the thermal stability and decomposition behavior of this compound. These analyses reveal a multi-step decomposition process as the compound is subjected to increasing temperatures.

Elucidation of Thermal Decomposition Pathways and Associated Mass Loss

The thermal decomposition of this compound proceeds through distinct stages, each associated with a specific mass loss. The initial phase of decomposition involves the dehydroxylation of the compound, where water molecules are eliminated. This is followed by further decomposition at higher temperatures.

The decomposition pathway can be summarized as follows:

Dehydroxylation: In the first step, this compound loses water molecules to form potassium stannate (K₂SnO₃). This process typically occurs in the temperature range of 280–290°C.

Formation of Tin Oxide: At significantly higher temperatures, generally between 700°C and 800°C, the intermediate potassium stannate decomposes further to yield tin(IV) oxide (SnO₂) as the final solid product.

K₂Sn(OH)₆ → K₂O(s) + SnO₂(s) + 3H₂O(g)

The initial molar mass of K₂[Sn(OH)₆] is approximately 298.93 g/mol , and the molar mass of the three water molecules lost is approximately 54.05 g/mol . This corresponds to a theoretical mass loss of approximately 18.08%. The subsequent decomposition of K₂SnO₃ to K₂O and SnO₂ does not involve a further loss of volatile components from the tin-containing species.

The following interactive table summarizes the key stages of the thermal decomposition of this compound, including the temperature ranges and the corresponding mass loss.

Decomposition StageTemperature Range (°C)ProductsTheoretical Mass Loss (%)
Dehydroxylation280 - 290K₂SnO₃ + 3H₂O18.08
Final Decomposition700 - 800K₂O + SnO₂-

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Stability and Behavior in Aqueous Environments

Dipotassium (B57713) tin hexahydroxide is known for its solubility in water, where it forms a stable, alkaline aqueous solution. nih.gov This stability in water, particularly its resistance to hydrolysis, is a key property that underpins its use in applications such as alkaline electrolytic tin plating. researchgate.net The compound's enhanced stability against hydrolysis compared to other tin salts contributes to improved cathode efficiency and faster plating rates in these processes. researchgate.net

The solubility of dipotassium tin hexahydroxide in aqueous environments is influenced by the presence of other electrolytes. For instance, its solubility has been observed to decrease as the concentration of potassium hydroxide (B78521) (KOH) in the solution increases. researchgate.net This behavior is crucial in processes where the compound is synthesized or used in highly alkaline conditions.

Thermal Decomposition Processes

The thermal decomposition of this compound is a complex process that occurs in distinct stages, leading to the formation of various intermediate and final products. While some sources indicate a decomposition temperature of 140°C, this likely corresponds to the initial loss of loosely bound or crystal water, as more detailed thermogravimetric analyses reveal a multi-step decomposition at significantly higher temperatures. nih.govshowa-america.comsigmaaldrich.com The ultimate products of thermal decomposition are typically tin dioxide (SnO₂) and potassium-containing tin oxides.

Detailed thermolysis studies have shown that the decomposition of K₂Sn(OH)₆ is not a single event but a sequence of dehydration steps. researchgate.net Thermogravimetric analysis indicates that the compound undergoes a three-stage loss of water upon heating. researchgate.net These stages are characterized by specific temperature ranges and corresponding losses of water molecules, which can be summarized as follows:

Decomposition StageTemperature (°C)Water Molecules Lost
Stage 12352
Stage 23621/3
Stage 34952/3

This table details the stepwise thermal decomposition of this compound, showing the temperature at which each stage of water loss occurs. researchgate.net

This stepwise process highlights the different bonding energies of the hydroxide groups within the crystal lattice, culminating in the formation of an anhydrous oxide product.

Substitution and Ligand Exchange Reactions

The hydroxide ligands in the [Sn(OH)₆]²⁻ anion are susceptible to substitution by other nucleophilic species. These ligand exchange reactions are fundamental to the synthesis of other hexacoordinate tin(IV) complexes. A prominent example of this reactivity is the reaction with hydrogen peroxide to form peroxo-derivatives. This reactivity is also leveraged in its use as a stabilizer in hydrogen peroxide solutions, where it functions as a complexing agent for residual metals that could catalyze peroxide decomposition. reaxis.comreaxis.com

A clear illustration of ligand exchange is the synthesis of polycrystalline potassium hexahydroperoxostannate(IV), K₂Sn(OOH)₆. This compound is prepared through the direct replacement of the hydroxo groups of this compound when it is dissolved in hydrogen peroxide. researchgate.net The resulting peroxo compound, K₂Sn(OOH)₆, has been characterized and compared to the starting hydroxostannate. It crystallizes in the hexagonal system, and spectroscopic data confirm that the tin atom is octahedrally coordinated by the six hydroperoxo (-OOH) groups. researchgate.net

Properties of K₂Sn(OH)₆ vs. K₂Sn(OOH)₆

Property K₂Sn(OH)₆ (this compound) K₂Sn(OOH)₆ (Potassium Hexahydroperoxostannate(IV))
Ligands Hydroxo (-OH) Hydroperoxo (-OOH)
Synthesis Reaction of tin compounds with KOH Ligand exchange from K₂Sn(OH)₆ in H₂O₂ researchgate.net

| Crystal System | Rhombohedral researchgate.net | Hexagonal researchgate.net |

This table provides a comparative overview of the parent compound and its hydroperoxo derivative.

Mechanistic insights into the formation of the hydroperoxo groups indicate a nucleophilic substitution pathway. The dissolution of K₂Sn(OH)₆ in hydrogen peroxide facilitates the replacement of -OH ligands with -OOH ligands. Spectroscopic studies, particularly Mössbauer spectroscopy, provide details on the electronic changes that accompany this transformation. In tin(IV) hexahydroperoxo complexes, there is a notable displacement of electron density from the π* orbitals of the peroxide ligand to the central tin(IV) atom. researchgate.net This charge transfer is a key feature of the Sn-OOH bond formation and distinguishes it from the bonding in the parent hydroxo complex.

Synthesis and Properties of Potassium Hexahydroperoxostannate(IV) (K2Sn(OOH)6)

Interactions with Atmospheric Components

This compound exhibits reactivity towards atmospheric gases, most notably carbon dioxide, particularly in the presence of moisture. This interaction leads to a degradation of the compound, affecting its properties and solubility.

When exposed to humid air, this compound readily absorbs carbon dioxide. researchgate.net This acid-base reaction between the alkaline hydroxide ligands and the acidic CO₂ gas results in the formation of potassium carbonate (K₂CO₃) and tin(IV) hydroxide (Sn(OH)₄), also referred to as stannic hydroxide. This chemical transformation is responsible for the observation that the compound becomes less soluble in water upon prolonged exposure to the atmosphere. researchgate.net

The reaction can be conceptualized as a nucleophilic attack of the hydroxide ligands on the electrophilic carbon atom of the CO₂ molecule. nih.govyoutube.com Research on potassium stannate as a sorbent for high-temperature CO₂ capture further confirms this reactivity. nih.gov Studies have shown that CO₂ adsorption on potassium stannate increases with temperature, with significant uptake observed between 500 and 700°C, indicating the formation of carbonate species. nih.gov

Reaction with Carbon Dioxide and Formation of Decomposition Products

The reaction mechanism can be understood as a two-step process. Initially, this compound undergoes thermal decomposition, losing water molecules to form anhydrous potassium stannate (K₂SnO₃). Subsequently, this anhydrous stannate reacts with carbon dioxide.

Step 1: Thermal Decomposition (Dehydration)

Upon heating, this compound loses its six hydroxyl groups as three molecules of water. This dehydration process yields potassium stannate and water vapor.

K₂[Sn(OH)₆] (s) → K₂SnO₃ (s) + 3H₂O (g)

Step 2: Reaction with Carbon Dioxide (Carbonation)

The resulting potassium stannate is a basic metallic oxide that can react with acidic gases like carbon dioxide at high temperatures. This reaction produces potassium carbonate (K₂CO₃) and tin(IV) oxide (SnO₂), also known as stannic oxide.

K₂SnO₃ (s) + CO₂ (g) → K₂CO₃ (s) + SnO₂ (s)

This carbonation step is the basis for the use of potassium stannate as a potential sorbent for CO₂ capture from industrial flue gases. Research has shown that the efficiency of this CO₂ uptake is temperature-dependent.

Detailed Research Findings

Studies on the CO₂ sorption capacity of potassium stannate have revealed its potential for high-temperature applications. Thermogravimetric analysis has been employed to quantify the CO₂ uptake at various temperatures. Commercial potassium stannate (K₂SnO₃) has demonstrated significant CO₂ uptake capacity, which increases with temperature. For instance, at 700 °C, a CO₂ uptake of 12.2 wt% has been recorded, which corresponds to 2.77 mmol of CO₂ per gram of K₂SnO₃. nih.govnih.govresearchgate.net

K₂[Sn(OH)₆] (s) + CO₂ (g) → K₂CO₃ (s) + SnO₂ (s) + 3H₂O (g)

The decomposition products from this reaction are potassium carbonate and tin(IV) oxide.

Table 1: Decomposition Products of this compound Reaction with Carbon Dioxide

ReactantConditionProduct
This compound (K₂[Sn(OH)₆])Reaction with CO₂ at high temperaturePotassium Carbonate (K₂CO₃)
Tin(IV) Oxide (SnO₂)
Water (H₂O)

Table 2: CO₂ Uptake by Potassium Stannate at Various Temperatures

Temperature (°C)CO₂ Uptake (wt%)CO₂ Uptake (mmol CO₂/g K₂SnO₃)
5009.3~2.11
60010.8~2.45
70012.22.77

This data is derived from studies on the CO₂ sorption performance of commercial K₂SnO₃. nih.gov

Theoretical and Computational Chemistry of Dipotassium Tin Hexahydroxide

Density Functional Theory (DFT) Investigations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For K₂Sn(OH)₆, DFT can be employed to predict and analyze its geometric, spectroscopic, and electronic properties.

A primary application of DFT is the determination of the ground state geometry of a crystal, which corresponds to the lowest energy arrangement of its constituent atoms. For dipotassium (B57713) tin hexahydroxide, DFT calculations would aim to predict the lattice parameters of its trigonal crystal system and the precise atomic positions of potassium, tin, oxygen, and hydrogen atoms. These predictions are then benchmarked against experimental data, such as those obtained from single-crystal X-ray diffraction, which provide a known stable structure.

Recent studies involving high-throughput screening of materials for various applications have included K₂Sn(OH)₆ in their DFT calculations, though detailed analyses of its ground state were not the primary focus d-nb.info. In a typical DFT geometry optimization, the forces on each atom are calculated and minimized, allowing the system to relax into its most stable configuration. The predicted geometry for K₂Sn(OH)₆ would be expected to closely match the experimentally determined structure, which features a slightly distorted octahedral [Sn(OH)₆]²⁻ anion.

The electronic structure, which includes the arrangement of electrons in orbitals and the resulting energy bands, can also be predicted. DFT calculations can generate the electronic band structure and the Density of States (DOS). The band structure would reveal the nature of the electronic gap between the valence and conduction bands, indicating whether the material is an insulator, semiconductor, or metal. The DOS provides information about the number of available electronic states at each energy level and which atomic orbitals (e.g., Sn 5s, O 2p) contribute to different regions of the electronic spectrum.

Table 1: Experimental Crystallographic Data for Dipotassium Tin Hexahydroxide (for DFT comparison)

Parameter Value
Crystal System Trigonal
Space Group R-3
a 6.545(1) Å
c 12.808(3) Å
Sn-O Bond Length 2.068(1) Å

This experimental data serves as the validation standard for DFT-predicted ground state geometries.

DFT calculations are a standard method for computing the vibrational frequencies of molecules and crystalline solids. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed. Diagonalizing this matrix yields the frequencies and normal modes of vibration. These calculated frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy.

For K₂Sn(OH)₆, such calculations would predict the frequencies associated with various vibrational modes, including:

O-H stretching: Vibrations of the hydroxyl groups.

Sn-O-H bending: Bending motions within the anion.

Sn-O stretching: Vibrations of the tin-oxygen bonds in the octahedral framework.

Lattice modes: Low-frequency vibrations involving the motion of the K⁺ cations and the [Sn(OH)₆]²⁻ anions relative to each other.

The accuracy of these theoretical predictions can be assessed by comparing them to experimental spectroscopic data. For this compound, IR absorption bands have been experimentally assigned, providing a basis for such a comparison researchgate.net. A close agreement between the calculated and observed spectra would validate the computational model and allow for a definitive assignment of each experimental peak to a specific atomic motion.

Beyond geometry and spectra, DFT allows for a detailed analysis of the chemical bonding within the compound. By analyzing the calculated electron density distribution, one can quantify the nature of the chemical bonds. For K₂Sn(OH)₆, this would involve characterizing the Sn-O bonds within the hexahydroxostannate anion and the ionic interactions between the K⁺ cations and the [Sn(OH)₆]²⁻ anions.

Key aspects of bonding that can be elucidated include:

Ionic vs. Covalent Character: Analysis of the electron distribution and atomic charges can determine the degree of covalent and ionic character in the Sn-O and O-H bonds.

Hydrogen Bonding: The calculations can model the O-H···O hydrogen bonds that link the [Sn(OH)₆]²⁻ anions, providing information on their strength and geometry researchgate.net.

Charge Distribution: Methods such as Mulliken population analysis or Bader's Atoms in Molecules (AIM) theory can be used to assign partial charges to each atom, revealing how electronic charge is distributed throughout the crystal.

DFT calculations have been employed to analyze the effects of additives like urea (B33335) on Sn deposition in electrolytes containing K₂Sn(OH)₆, demonstrating the utility of the method in understanding interfacial chemistry and adsorption properties cityu.edu.hk.

Electrostatic Lattice Energy Calculations

The lattice energy of an ionic compound is the energy required to separate one mole of the solid into its constituent gaseous ions. It is a fundamental measure of the stability of the crystal lattice. Theoretical calculations of lattice energy are based on summing the electrostatic interactions (attraction and repulsion) between all ions in the crystal.

While X-ray diffraction is highly effective at determining the positions of heavy atoms like tin and potassium, locating hydrogen atoms can be challenging due to their low electron density. In such cases, computational methods can be invaluable. Electrostatic lattice energy calculations can be used to predict the most energetically favorable positions and orientations of hydroxyl groups within the crystal lattice.

The procedure involves calculating the total lattice energy for different possible arrangements of the hydrogen atoms. The configuration that minimizes the electrostatic energy, taking into account Coulombic forces and short-range repulsive interactions, corresponds to the most stable structure. This theoretical prediction can then guide or confirm the interpretation of experimental diffraction data. For K₂Sn(OH)₆, this method could theoretically be applied to determine the orientation of the O-H bonds and the specific geometry of the hydrogen-bonding network that stabilizes the crystal structure.

Applications in Materials Science and Advanced Chemical Systems

Precursor in the Synthesis of Tin(IV) Oxide (SnO₂) Materials

Dipotassium (B57713) tin hexahydroxide serves as a valuable precursor in the fabrication of tin(IV) oxide (SnO₂) materials, which are sought after for their unique optical and electrical properties. The compound's ability to yield high-purity SnO₂ upon thermal decomposition or hydrolysis makes it a key ingredient in the synthesis of advanced nanomaterials and functional coatings.

Formation of SnO₂ Nanoparticles and Thin Films

The synthesis of tin(IV) oxide nanoparticles and thin films from dipotassium tin hexahydroxide often involves controlled hydrolysis or thermal decomposition processes. While specific research directly utilizing this compound is not extensively documented in publicly available literature, the analogous sodium stannate (Na₂Sn(OH)₆) is widely used, suggesting similar chemical pathways.

In a typical sol-gel process involving a stannate precursor, the hydrolysis of the [Sn(OH)₆]²⁻ anion in an acidic or neutral medium leads to the formation of a tin hydroxide (B78521) sol. This sol can then be aged and subjected to heat treatment (calcination) to produce SnO₂ nanoparticles. The size and morphology of the resulting nanoparticles are influenced by reaction parameters such as pH, temperature, and the presence of surfactants or stabilizing agents.

For the creation of SnO₂ thin films, techniques such as chemical bath deposition (CBD) or spray pyrolysis can be employed. In these methods, a substrate is exposed to a solution containing the stannate precursor, leading to the deposition of a thin layer of tin hydroxide, which is subsequently converted to tin(IV) oxide through annealing.

Development of Conductive Tin Oxide Coatings (e.g., Antimony-Doped Tin Oxide)

Antimony-doped tin oxide (ATO) is a transparent conductive oxide (TCO) with widespread applications in displays, solar cells, and antistatic coatings. While the most common precursors for ATO synthesis are tin(IV) chloride and antimony trichloride, stannate-based routes offer an alternative, often milder, synthetic pathway. The incorporation of antimony into the SnO₂ lattice creates charge carriers, thereby increasing the material's electrical conductivity.

The synthesis of ATO from a stannate precursor would involve the co-precipitation of tin and antimony hydroxides from a solution containing both this compound and a suitable antimony salt. Subsequent calcination of the co-precipitated hydroxides results in the formation of antimony-doped tin oxide. The doping concentration, which is critical to the final conductive properties of the material, can be controlled by adjusting the ratio of the tin and antimony precursors in the initial solution.

Role in Electrochemical Deposition Processes

This compound is a cornerstone of alkaline tin and tin-alloy electroplating. Its high solubility and the stable nature of the stannate ion in alkaline solutions make it a preferred choice for achieving high-quality, uniform metallic coatings.

Fundamental Mechanisms of Tin Plating from Alkaline Stannate Baths

[Sn(OH)₆]²⁻ + 4e⁻ → Sn + 6OH⁻

The anode, typically made of pure tin, dissolves into the electrolyte to replenish the tin ions. Proper control of the anode behavior is crucial; a yellow-green film of hydrated tin oxide must be maintained on the anode surface to ensure that tin dissolves in the tetravalent state.

Alkaline stannate baths, particularly those using potassium stannate, offer several advantages over acidic baths, including superior throwing power, which is the ability to deposit a uniform coating on irregularly shaped objects. Potassium stannate is favored over its sodium counterpart due to its higher solubility, allowing for the formulation of more concentrated baths that can operate at higher current densities and achieve faster plating rates. sterc.org

ParameterTypical Range for Potassium Stannate Baths
Potassium Stannate Concentration 100 - 420 g/L
Free Potassium Hydroxide 15 - 30 g/L
Operating Temperature 65 - 90 °C
Cathode Current Density 1 - 10 A/dm²
Anode Current Density 1.5 - 4 A/dm²

Research on Alloy Coating Deposition (e.g., Tin-Aluminum, Tin-Zinc (B8454451), Tin-Copper)

This compound is also integral to the electrodeposition of various tin alloys from alkaline baths. These alloys are engineered to exhibit specific properties, such as enhanced corrosion resistance, improved mechanical strength, or specific aesthetic finishes.

Tin-Zinc Alloys: The co-deposition of tin and zinc from a non-cyanide alkaline bath containing potassium stannate and a zincate provides a coating with excellent corrosion protection for steel. The electrolyte composition is carefully controlled to achieve the desired alloy composition, typically around 70-80% tin. The electroplating solution can be considered a mixture of potassium stannate, potassium zincate, and potassium hydroxide, along with complexing and grain-refining agents. nmfrc.org

Tin-Copper Alloys (Bronze): Bronze coatings, which are alloys of tin and copper, can be electroplated from alkaline stannate baths. These coatings are used for decorative purposes and for their good bearing properties. The addition of a copper source, such as copper cyanide or a complexed copper salt, to a potassium stannate bath allows for the co-deposition of the two metals. The composition of the resulting bronze can be varied by adjusting the relative concentrations of tin and copper in the electrolyte and the operating parameters.

Tin-Aluminum Alloys: While less common, research has been conducted on the immersion plating of aluminum and its alloys with tin from stannate baths. This process is used to apply a thin, adherent layer of tin onto aluminum surfaces, for example, on automotive pistons to improve their wear resistance. tinchemical.com

Application as a Chemical Additive and Stabilizer

Beyond its role in materials synthesis and electroplating, this compound finds application as a chemical additive and stabilizer in various formulations. Its ability to control chemical reactions and maintain the stability of certain compounds makes it a valuable component in several industrial products.

One of the notable applications of potassium stannate is as a stabilizer for hydrogen peroxide. Hydrogen peroxide is prone to decomposition, which can be catalyzed by trace amounts of metal ions. Potassium stannate acts as a stabilizer by chelating these metal ions, thereby preventing them from participating in the decomposition reactions. This extends the shelf life and ensures the effectiveness of hydrogen peroxide solutions used in bleaching and disinfection processes. reaxis.com

The stabilizing effect of this compound is also utilized in other chemical systems where the presence of trace metal impurities can lead to undesirable side reactions or degradation of the product.

Mechanisms of Hydrogen Peroxide Stabilization

This compound, also known as potassium stannate, serves as a crucial stabilizer for hydrogen peroxide solutions. reaxis.comreaxis.com Its primary function is to counteract the decomposition of hydrogen peroxide, which is often catalyzed by the presence of residual transition metal ions. The stabilization mechanism is primarily attributed to the ability of the stannate to form stable complexes with these destabilizing metal contaminants. reaxis.comreaxis.com

The tin (IV) center in the hexahydroxostannate anion, [Sn(OH)₆]²⁻, acts as a chelating agent. It effectively sequesters trace amounts of metal ions, such as iron, copper, and manganese, which would otherwise participate in redox cycles that accelerate the breakdown of hydrogen peroxide into water and oxygen. By complexing these metals, this compound renders them catalytically inactive.

In aqueous hydrogen peroxide solutions, tin compounds are known to form colloidal particles of stannic oxide. googleapis.com These colloids present a large surface area for adsorbing and neutralizing positive ions that are common decomposition catalysts. googleapis.com The stability of these colloidal particles is essential for the long-term effectiveness of the stabilization. The addition of substances like pyrophosphates, phosphates, and sulfates can enhance the stability of the colloidal stannic oxide, further improving the preservation of hydrogen peroxide. googleapis.com

For optimal performance, this compound is frequently used as part of a synergistic stabilizer package. These packages often include organic phosphonic acids, which work in concert with the stannate to provide enhanced stability, particularly when the hydrogen peroxide is diluted with water containing various contaminants. googleapis.comhydrogen-peroxide.us

Emerging Applications in Advanced Materials

The unique properties of this compound are being explored for a range of applications in the field of advanced materials, extending beyond its traditional role as a stabilizer.

Catalytic Roles in Chemical Transformations (e.g., decomposition reactions)

While primarily known as a stabilizer that prevents decomposition, under certain conditions, tin compounds can exhibit catalytic activity. Research has indicated that tin, introduced as sodium stannate, can influence the catalytic decomposition of hydrogen peroxide in the presence of a silver catalyst. dtic.mil Specifically, it has been observed to increase the initial rate of gas evolution, suggesting a role in promoting the decomposition reaction under these specific circumstances. dtic.mil This dual functionality, acting as a stabilizer in one context and a potential catalyst or catalyst promoter in another, highlights the complexity of its chemical behavior and opens avenues for its application in controlled chemical transformations.

Environmental Fate and Transformation of Tin Containing Hydroxides

Hydrolysis and Degradation Pathways in Aquatic Environments

Dipotassium (B57713) tin hexahydroxide, with the chemical formula K₂[Sn(OH)₆], is an inorganic salt that is soluble in water. todini.com Upon dissolution in an aquatic environment, it dissociates into potassium cations (K⁺) and the hexahydroxostannate(IV) anion ([Sn(OH)₆]²⁻). The environmental fate of the compound is subsequently dictated by the chemistry of this hexahydroxostannate complex.

The primary degradation pathway for the [Sn(OH)₆]²⁻ anion in aquatic environments is hydrolysis. The stability of the anion and its subsequent transformation are influenced by environmental factors such as pH and the presence of other substances. Tin(IV) readily hydrolyzes, and under neutral or acidic conditions, the hexahydroxostannate anion can undergo further reactions, including ligand exchange and precipitation. inchem.orgcdc.gov This process can lead to the formation of tin(IV) hydroxide (B78521), Sn(OH)₄, a compound with extremely low water solubility (solubility product ≈ 10⁻⁵⁶ g/L). cdc.gov

Another significant reaction in natural waters is with dissolved carbon dioxide. In the presence of moist air or dissolved CO₂, soluble stannates can react to form less soluble compounds, which will precipitate out of the solution. todini.com This precipitation effectively removes dissolved inorganic tin from the water column.

The key degradation pathways are summarized as follows:

Dissolution: K₂[Sn(OH)₆] (solid) → 2K⁺ (aq) + [Sn(OH)₆]²⁻ (aq)

Hydrolysis/Precipitation: [Sn(OH)₆]²⁻ (aq) ⇌ Sn(OH)₄ (solid) + 2OH⁻ (aq)

Reaction with CO₂: [Sn(OH)₆]²⁻ (aq) + 2CO₂ (aq) → SnO₂·xH₂O (solid) + 2HCO₃⁻ (aq) (simplified representation)

These reactions indicate that while dipotassium tin hexahydroxide is initially soluble, its inorganic tin component is likely to be converted into sparingly soluble forms in most natural aquatic environments.

Environmental Mobility and Distribution Behavior

Inorganic tin is generally regarded as being relatively immobile in the environment. cdc.govnih.gov The transport and partitioning of tin released from this compound are governed by strong interactions with solid phases in soil and aquatic systems.

Influence of Water Solubility on Environmental Partitioning

The partitioning behavior of a chemical describes its distribution among different environmental compartments such as water, soil, sediment, and air. For inorganic tin compounds, water solubility is a critical factor influencing this distribution.

This compound is classified as water-soluble. todini.commubychem.com This initial solubility suggests that upon release into an aquatic system, it can be dispersed in the water column. However, as described in section 9.1, subsequent hydrolysis and precipitation reactions convert the dissolved tin into forms with very low solubility. cdc.gov This transformation is a key driver of its environmental partitioning.

The low solubility of the resulting tin hydroxides and oxides causes the tin to be removed from the aqueous phase and accumulate in the solid phases of the environment. The solid-liquid partitioning is often described by a distribution coefficient (Kd), which is the ratio of the concentration in the solid phase to the concentration in the solution phase. epa.gov For tin, this ratio is generally high, indicating a strong preference for partitioning to soil and sediment.

Environmental CompartmentPartitioning Tendency for Inorganic TinGoverning Factors
Water ColumnLowLow solubility of hydrolysis products (e.g., Sn(OH)₄); Precipitation reactions. cdc.gov
Suspended SolidsHighAdsorption of Sn⁴⁺ and hydrolyzed species to particulate matter. cdc.gov
Sediment / SoilHighStrong adsorption to soil organic matter and mineral surfaces (clays, oxides); Precipitation. inchem.orgresearchgate.net
AirNegligibleInorganic tin compounds are non-volatile under environmental conditions. inchem.orgwho.int

Biotransformation Processes and Formation of Organometallic Tin Species

While many environmental processes involve the degradation of complex substances to simpler ones, inorganic tin can undergo biotransformation into more complex and often more toxic organometallic forms. The biomethylation of inorganic tin has been demonstrated in various environmental settings. inchem.orgwho.int

Microorganisms, including bacteria and algae, are capable of adding methyl groups to inorganic tin. ccme.cajournals.co.za This process can occur with both tin(II) and tin(IV) species. journals.co.za Research has shown that in estuarine environments, the methylation of inorganic tin is primarily an anaerobic process, often catalyzed by sulfate-reducing bacteria. nih.gov However, methylation has also been observed under aerobic conditions. journals.co.za

The products of this biomethylation are typically monomethyltin and dimethyltin (B1205294) compounds, which were not previously introduced to the area. ccme.canih.gov The formation of these organotin species is significant because organotins are generally more toxic and have different mobility and bioaccumulation potential compared to their inorganic precursors. nih.gov The degradation of organobutyltin compounds (like those from antifouling paints) results in inorganic tin, which can then be subject to this biomethylation, creating a cycle of tin species in the environment. journals.co.za

Methodological Considerations for Environmental Risk Assessment of Difficult Substances

Assessing the environmental risk of metals and sparingly soluble metal compounds like the transformation products of this compound presents unique challenges that are not adequately addressed by standard risk assessment methodologies for organic chemicals. Frameworks such as the Framework for Metals Risk Assessment and the Metals Environmental Risk Assessment Guidance (MERAG) have been developed to address these specific attributes. metals-toolbox.comicmm.com

A primary consideration is the distinction between the total concentration of a metal in an environment and its bioavailable fraction. The toxicity of metals is related to the concentration of bioavailable species, not the total amount present. acs.org For tin, hydrolysis and precipitation can make most of the tin unavailable to organisms, meaning that risk assessments based on total tin concentration could be highly misleading. inchem.orgcdc.gov

Key methodological considerations include:

Transformation/Dissolution Testing: Standard ecotoxicity tests may be inappropriate for sparingly soluble substances. Specialized tests are needed to determine the rate and extent to which a substance dissolves or transforms in aqueous media to produce bioavailable species. metals-toolbox.com This helps in understanding the actual exposure concentration for aquatic organisms.

Bioavailability Assessment: The environmental risk is influenced by factors that control a metal's bioavailability, such as pH, organic carbon content, and water hardness. acs.org Risk assessments should, where possible, incorporate these site-specific factors to normalize exposure and toxicity data.

Interpretation of Ecotoxicity Data: When testing substances that precipitate, it is crucial to distinguish between true chemical toxicity and physical effects (e.g., abrasion or smothering) caused by the precipitate. Effects caused by physical factors are generally not used for regulatory classification.

Sediment Risk: Given the strong partitioning of inorganic tin to sediments, risk assessments must consider the potential for exposure and effects on sediment-dwelling organisms. mdpi.com

These considerations highlight that a scientifically sound environmental risk assessment for this compound must focus on its transformation products and their bioavailability in relevant environmental compartments.

Q & A

Q. What established synthesis protocols exist for dipotassium tin hexahydroxide, and how do reaction parameters influence product purity?

this compound is typically synthesized via alkaline hydrolysis of tin(IV) precursors (e.g., SnCl₄) in the presence of excess potassium hydroxide. Critical parameters include:

  • pH : Maintained above 12 to stabilize the hexahydroxostannate(IV) ion .
  • Temperature : Controlled between 60–80°C to prevent oxide/hydroxide precipitation .
  • Stoichiometry : Excess KOH ensures complete ligand coordination . Post-synthesis, vacuum filtration and ethanol washing are recommended to isolate the product.

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?

  • X-ray Diffraction (XRD) : Determines crystallinity and lattice parameters .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies Sn–O and O–H vibrational modes .
  • Thermogravimetric Analysis (TGA) : Quantifies dehydration steps and thermal stability up to 300°C .
  • Elemental Analysis (ICP-OES/EDX) : Validates stoichiometric K:Sn ratios .

Q. What safety protocols should be followed when handling this compound?

While direct toxicity data for K₂Sn(OH)₆ is limited, analogous metal hydroxides (e.g., copper compounds) suggest:

  • Acute Toxicity : Classify as Harmful (Acute Tox. 4, H302) if ingested, based on LD₅₀ extrapolation .
  • Handling : Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation of fine powders .

Advanced Research Questions

Q. How can synthesis conditions be optimized to reduce byproducts like SnO₂ or K₂SnO₃?

  • Parameter Screening : Use Design of Experiments (DoE) to test pH (10–14), temperature (50–90°C), and KOH molar excess (2–5×) .
  • In Situ Monitoring : Employ Raman spectroscopy to track Sn(OH)₆²⁻ formation and detect early-stage oxide precipitation .
  • Post-Synthesis Validation : Analyze impurities via X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Q. How should conflicting thermal decomposition profiles reported in literature be resolved?

Discrepancies in TGA data (e.g., dehydration steps at 100°C vs. 150°C) may arise from hydration state variations or atmospheric conditions. To address this:

  • Conduct controlled TGA-DSC under inert (N₂) and oxidative (O₂) atmospheres .
  • Pair with in situ XRD to correlate mass loss with phase transitions (e.g., amorphous → crystalline SnO₂) .

Q. What mechanistic insights are needed to clarify this compound’s role in photocatalytic or catalytic applications?

  • Surface Reactivity : Use X-ray Absorption Spectroscopy (XAS) to probe Sn⁴⁺ coordination changes during catalysis .
  • Kinetic Studies : Monitor reaction intermediates via operando FTIR or UV-Vis spectroscopy .
  • Computational Modeling : Perform Density Functional Theory (DFT) calculations to identify active sites for redox reactions .

Q. How does the hydration state of this compound affect its reactivity in aqueous systems?

  • Compare anhydrous (K₂SnO₃) and hydrated (K₂Sn(OH)₆) forms using:
  • Solubility Tests : Measure in water/ethanol mixtures .
  • Electrochemical Analysis : Cyclic Voltammetry (CV) to assess redox behavior differences .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported solubility values for this compound?

  • Standardize Solvent Systems : Test solubility in deionized water, buffered solutions (pH 7–14), and polar aprotic solvents (e.g., DMSO) .
  • Dynamic Light Scattering (DLS) : Detect colloidal vs. molecular dissolution .

Q. What experimental strategies validate conflicting hypotheses about the compound’s stability under ambient conditions?

  • Long-Term Stability Studies : Store samples under controlled humidity (0–90% RH) and track crystallinity via XRD over 6–12 months .
  • Surface Analysis : Use Scanning Electron Microscopy (SEM) to identify degradation products (e.g., oxide layers) .

Methodological Recommendations

  • Collaborative Validation : Cross-verify results with independent labs using standardized protocols .
  • Open Data Sharing : Publish raw spectral data (e.g., XRD, FTIR) in supplementary materials for reproducibility .

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